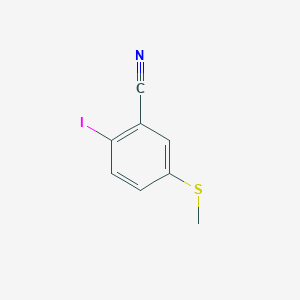![molecular formula C13H16N2O2 B2688087 N-[[5-(1-Hydroxyethyl)-6-methylpyridin-2-yl]methyl]but-2-ynamide CAS No. 2411277-07-9](/img/structure/B2688087.png)
N-[[5-(1-Hydroxyethyl)-6-methylpyridin-2-yl]methyl]but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[5-(1-Hydroxyethyl)-6-methylpyridin-2-yl]methyl]but-2-ynamide is a complex organic compound with a unique structure that includes a pyridine ring substituted with a hydroxyethyl group and a but-2-ynamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(1-Hydroxyethyl)-6-methylpyridin-2-yl]methyl]but-2-ynamide typically involves multi-step organic reactions. One common approach is to start with the pyridine derivative, which is then functionalized with a hydroxyethyl group. The final step involves the introduction of the but-2-ynamide moiety through a coupling reaction. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and advanced purification techniques, can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
N-[[5-(1-Hydroxyethyl)-6-methylpyridin-2-yl]methyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.
Reduction: The but-2-ynamide moiety can be reduced to form corresponding amides or amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or organometallic compounds are often employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield a ketone, while reduction of the but-2-ynamide moiety may produce an amine.
Aplicaciones Científicas De Investigación
N-[[5-(1-Hydroxyethyl)-6-methylpyridin-2-yl]methyl]but-2-ynamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity, making it a candidate for drug development.
Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-[[5-(1-Hydroxyethyl)-6-methylpyridin-2-yl]methyl]but-2-ynamide involves its interaction with specific molecular targets. The hydroxyethyl group may participate in hydrogen bonding, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: A related compound with two pyridine rings, commonly used as a ligand in coordination chemistry.
Piperidine Derivatives: Compounds with a six-membered ring containing nitrogen, often used in pharmaceuticals.
Uniqueness
N-[[5-(1-Hydroxyethyl)-6-methylpyridin-2-yl]methyl]but-2-ynamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a hydroxyethyl group and a but-2-ynamide moiety makes it a versatile intermediate for various applications.
Propiedades
IUPAC Name |
N-[[5-(1-hydroxyethyl)-6-methylpyridin-2-yl]methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-4-5-13(17)14-8-11-6-7-12(10(3)16)9(2)15-11/h6-7,10,16H,8H2,1-3H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSCATQFNYCYGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=NC(=C(C=C1)C(C)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N1-isopentyl-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2688005.png)
![4-bromo-1-{[1-(4-fluoro-2-methylbenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B2688008.png)


![2-Methyl-N-[(E)-3-methylsulfonylprop-2-enyl]-1-oxo-3,4-dihydroisoquinoline-4-carboxamide](/img/structure/B2688015.png)
![5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3-dimethyl-7-phenyl-1H,2H,3H,4H-[1,3]diazino[4,5-d]pyrimidine-2,4-dione](/img/structure/B2688017.png)
![Methyl 4-((9-cyclopentyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2688018.png)
![1-[5-(4-chlorophenyl)furan-2-carbothioyl]-4-methylpiperidine](/img/structure/B2688019.png)
![(1-(Benzo[b]thiophen-3-ylmethyl)piperidin-4-yl)methanol hydrochloride](/img/structure/B2688022.png)
![Methyl 2-amino-2-[3-(2-chloro-4-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2688023.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2688025.png)
![N'-{[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-methylethanediamide](/img/structure/B2688026.png)
![N-[2-methyl-4-(1,3,4-oxadiazol-2-yl)phenyl]-2-phenylethene-1-sulfonamide](/img/structure/B2688027.png)
